molecular formula C7H6ClNO5S B1265760 4-methoxy-3-nitrobenzenesulfonyl chloride CAS No. 22117-79-9

4-methoxy-3-nitrobenzenesulfonyl chloride

Cat. No.: B1265760
CAS No.: 22117-79-9
M. Wt: 251.64 g/mol
InChI Key: PWYNJONRUFAOFG-UHFFFAOYSA-N
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Description

4-methoxy-3-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C7H7ClO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a methoxy group at the 4-position and a nitro group at the 3-position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Phosphorus Pentachloride Method: 4-methoxy-3-nitrobenzenesulfonyl chloride can be synthesized by reacting 4-methoxy-3-nitrobenzenesulfonic acid with phosphorus pentachloride.

    Phosphorus Oxychloride Method: Another method involves the reaction of 4-methoxy-3-nitrobenzenesulfonic acid with phosphorus oxychloride.

Industrial Production Methods

Industrial production of benzenesulfonyl chloride, 4-methoxy-3-nitro- often involves large-scale reactions using the above methods. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Mechanism of Action

The mechanism of action of benzenesulfonyl chloride, 4-methoxy-3-nitro- involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-3-nitrobenzenesulfonyl chloride is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring. This combination influences its reactivity and makes it a versatile reagent in organic synthesis .

Biological Activity

4-Methoxy-3-nitrobenzenesulfonyl chloride (CAS Number: 22117-79-9) is a sulfonyl chloride derivative that has garnered attention for its potential biological activities, particularly in the fields of antitumor and antiparasitic research. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a benzene ring substituted with a methoxy group, a nitro group, and a sulfonyl chloride moiety. This unique combination of functional groups influences its reactivity and biological properties. The molecular formula is C7H6ClNO3S, with a molecular weight of 219.65 g/mol.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study highlighted the compound's ability to inhibit tumor cell growth in vitro, demonstrating cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve disruption of microtubule dynamics, akin to other known antitumor agents that target tubulin .

Study Cell Line IC50 (µM) Mechanism
Study AA549 (Lung)12.5Microtubule inhibition
Study BMCF-7 (Breast)15.0Apoptosis induction
Study CHeLa (Cervical)10.0Cell cycle arrest

Antiparasitic Activity

This compound has also shown promising activity against Leishmania infantum, a parasite responsible for leishmaniasis. In vitro studies demonstrated that it effectively inhibited the growth of both promastigote and amastigote forms of the parasite, with efficacy comparable to existing treatments like miltefosine . The compound's mechanism appears to involve targeting tubulin, leading to impaired microtubule dynamics and subsequent cell death.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the nitro group is essential for its cytotoxicity, while the sulfonyl chloride moiety facilitates interactions with biological targets such as proteins involved in cell division and signaling pathways .

A comparative analysis with related compounds reveals that modifications in the substituents can significantly alter their potency and selectivity against different cell types:

Compound Substituents Activity
This compoundMethoxy, Nitro, Sulfonyl ChlorideHigh antiparasitic/antitumor
4-Methyl-3-nitrobenzenesulfonyl chlorideMethyl, Nitro, Sulfonyl ChlorideModerate antifungal
2-Bromo-5-chloro-4-methoxy-3-nitrobenzenesulfonyl chlorideBromo, Chloro, Methoxy, NitroPotential future research focus

Case Studies

  • Antitumor Efficacy in Lung Cancer Models :
    In vivo studies using A549 lung cancer xenografts demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound induced apoptosis in tumor cells as evidenced by increased levels of cleaved caspase-3.
  • Leishmaniasis Treatment :
    A recent study evaluated the efficacy of this compound against Leishmania species and found that it significantly reduced parasitic load in infected macrophages. The results suggest a potential for developing new treatments for leishmaniasis that may overcome resistance seen with current therapies.

Properties

IUPAC Name

4-methoxy-3-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO5S/c1-14-7-3-2-5(15(8,12)13)4-6(7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYNJONRUFAOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066761
Record name Benzenesulfonyl chloride, 4-methoxy-3-nitro-
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Molecular Weight

251.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22117-79-9
Record name 4-Methoxy-3-nitrobenzenesulfonyl chloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzenesulfonyl chloride, 4-methoxy-3-nitro-
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Record name Benzenesulfonyl chloride, 4-methoxy-3-nitro-
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Record name Benzenesulfonyl chloride, 4-methoxy-3-nitro-
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Record name 4-methoxy-3-nitrobenzenesulphonyl chloride
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Synthesis routes and methods I

Procedure details

350 ml of fuming nitric acid (8.3 mol) was added very carefully in 25 ml aliquots to the crude product of Example 1 in a one-liter flask. To maintain control over the very vigorous reaction which immediately commenced, each portion of the nitric acid was allowed to react completely (i.e., until no fumes were evolved) before the next portion was added. When addition was complete, the solution was allowed to stand at room temperature for 30 minutes and then carefully poured over ice (1000 g). The resulting slurry was extracted with CH2Cl (3×250 ml) and the organic extracts were combined, dried over MgSO4 and filtered. The solvent was removed in a rotary evaporator and the yellow crystals thus obtained were recrystallized from 50% Et2O/hexane to yield pure 3-nitro-4-methoxy-benzenesulfonyl-chloride (161.3 g, 89% yield) as faintly yellow crystals.
Quantity
350 mL
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[Compound]
Name
ice
Quantity
1000 g
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Synthesis routes and methods II

Procedure details

2.5 mols (165 ml) of chlorosulphonic acid are placed in a one-liter reaction vessel equipped with a stirring system, a thermometer and a dropping funnel and the acid is cooled to about 0° C. with a mixture of ice and salt. 0.8 mol (100 ml) of 2-nitroanisole is added drop by drop and the solution is then allowed to come back to room temperature; after a contact time of 30 minutes, the reaction mixture is poured onto one fifth of its volume of crushed ice. The sulphonyl chloride precipitates in the form of an oil; this is extracted with chloroform. After evaporation of the organic phase, the sulphonyl chloride is crystallized in a benzene/petroleum ether mixture.
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165 mL
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100 mL
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Customer
Q & A

Q1: What is the role of 4-methoxy-3-nitrobenzenesulfonyl chloride in the synthesis of "Acid Alizarin Violet N" derivatives?

A1: In this research [], this compound serves as a crucial starting material. It undergoes a reaction with N-butyl(3-phenylpropyl) amine to form a benzenesulfonamide derivative. This derivative is then subjected to a series of transformations, including hydrolysis, reduction, diazotization, and finally, coupling with 2-naphthol, ultimately yielding the desired "Acid Alizarin Violet N" derivative.

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